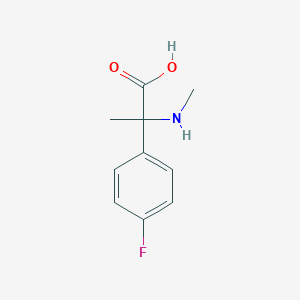

2-(4-Fluorophenyl)-2-(methylamino)propanoic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12-2,9(13)14)7-3-5-8(11)6-4-7/h3-6,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBLYJOIIIQLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-2-(methylamino)propanoic acid is a compound of interest in medicinal chemistry due to its structural similarities to amino acids, which allows it to interact with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor agent and its role in amino acid transport systems.

1. Antitumor Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of amino acid transporters, which are crucial for tumor cell metabolism. The compound's ability to inhibit these transporters leads to reduced amino acid availability for cancer cells, thereby inhibiting their growth.

Case Study:

A study conducted on 9L rat gliosarcoma cells demonstrated that this compound was effectively transported into the cells via system A amino acid transporters. The uptake was significantly inhibited by competitive inhibitors, indicating its potential as a substrate for these transport systems .

The compound's action primarily involves:

- Amino Acid Transport Inhibition: It competes with natural amino acids for transport into cells, particularly in cancerous tissues.

- Cytotoxicity: The inhibition of amino acid uptake leads to metabolic stress in tumor cells, resulting in apoptosis.

Biological Evaluation

The biological evaluation of this compound has included both in vitro and in vivo studies.

In Vitro Studies

In vitro assays have shown that the compound effectively enters gliosarcoma cells and inhibits their proliferation. The concentration-dependent effects were observed, with higher concentrations leading to significant reductions in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

In Vivo Studies

Biodistribution studies indicated that the compound has a high tumor-to-normal tissue uptake ratio, suggesting its potential utility in targeted cancer therapies. Rat models with intracranial tumors showed ratios ranging from 20:1 to 115:1 for the (R)-enantiomer compared to normal brain tissue .

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents. The presence of the fluorine atom enhances lipophilicity, which can improve the bioavailability of drugs derived from this compound.

Potential Therapeutic Applications

Preliminary studies suggest that 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid may interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. These interactions could potentially lead to therapeutic applications in treating neurological disorders such as depression and schizophrenia. Understanding these pharmacodynamic interactions is critical for elucidating the compound's therapeutic roles and possible side effects .

Neuropharmacology

Interaction Studies

Research indicates that this compound may act as a substrate for amino acid transport systems in the brain. Studies have shown that this compound can enter gliosarcoma cells via system-A amino acid transporters, which could be leveraged for targeted drug delivery in oncology .

Radiolabeling for Imaging

The compound has been explored for its potential use in positron emission tomography (PET) imaging. Radiolabeled derivatives, such as (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid, have demonstrated high tumor uptake ratios in preclinical studies. This suggests that derivatives of this compound could serve as effective imaging agents for detecting tumors in clinical settings .

Several studies have investigated the biological activities of derivatives related to this compound:

- Tumor Uptake Studies : In vivo studies demonstrated that radiolabeled derivatives exhibited high tumor-to-normal brain ratios, indicating potential for use in tumor imaging .

- Neuroprotective Effects : Research on similar compounds has shown neuroprotective effects against oxidative stress, suggesting that derivatives of this compound could also possess neuroprotective properties .

- Antimicrobial Activity : Some derivatives have been evaluated for antimicrobial activity against various pathogens, indicating a broader application spectrum beyond neuropharmacology .

Chemical Reactions Analysis

Esterification

The compound participates in esterification reactions, forming esters when reacted with alcohols in the presence of acid catalysts. This reaction is critical for modifying its carboxylic acid group, enabling applications in medicinal chemistry. For example, esterification can occur under reflux conditions in organic solvents like dichloromethane or ethanol, often using catalysts such as triethylamine.

Kinetic Resolution

A BTM (benzotetramisole)-mediated kinetic resolution method has been developed for chiral 2-aryl-2-fluoropropanoic acids, including analogs of the compound. This process involves:

-

Formation of mixed anhydrides : Racemic acids react with pivalic anhydride to generate zwitterionic intermediates.

-

Selective esterification : The (S)-enantiomer reacts preferentially with (α-Np)₂CHOH (1,2-di-2-naphthylethanol) to form esters with high enantiomeric excess .

-

Transition state analysis : Computational studies reveal a concerted mechanism where nucleophilic attack and deprotonation occur synchronously, stabilized by hydrogen bonding and charge interactions .

Table 1: Kinetic Resolution Parameters

| Parameter | Details |

|---|---|

| Catalyst | (+)-BTM (benzotetramisole) |

| Solvent | Organic solvents (e.g., dichloromethane) |

| Selectivity | High enantiomeric excess achieved for (S)-enantiomer |

| Reaction Step | Zwitterion formation → esterification → isolation of chiral acid |

Nucleophilic Fluorination

The compound’s fluorinated analogs can be synthesized via no-carrier-added [¹⁸F]fluorination. This involves:

-

Cyclic sulfamidate precursors : Enantiomerically pure α-methyl-serine derivatives are used.

-

Nucleophilic substitution : [¹⁸F]fluoride replaces a leaving group (e.g., tosylate) to introduce the fluorine atom .

-

High yields : Achieved in 52–66% decay-corrected yields with >99% radiochemical purity .

Amide Formation and Derivatization

Synthesis protocols often involve reductive amination or amide bond formation. For example:

-

Reductive amination : Sodium cyanoborohydride can reduce imine intermediates to form secondary amines under acidic conditions .

-

Thiazole incorporation : Reaction with 2-arylthiazole-4-carbaldehydes followed by amine reduction yields derivatives with antimicrobial activity .

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with neurotransmitter systems (e.g., dopamine/serotonin receptors) are influenced by its fluorinated aromatic group and methylamino moiety. These interactions underpin its potential in drug development for neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

- 2-((4-Fluorophenyl)amino)propanoic acid (CAS 16583-82-7): Structure: Differs by replacing the methylamino group with a primary amino (-NH₂) at the α-carbon. Applications: Used as a building block in peptide synthesis due to its similarity to phenylalanine derivatives.

- N-Methyl-L-tyrosine ((S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid): Structure: Features a hydroxyl (-OH) instead of fluorine on the phenyl ring. Impact: The hydroxyl group increases hydrophilicity and enables hydrogen bonding, contrasting with fluorine’s electron-withdrawing effects. This substitution may shift activity toward tyrosine kinase targets .

Halogenated Derivatives

- 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid (CAS 920501-49-1): Structure: Contains chloro and fluoro substituents on the phenyl ring and a methyl group (instead of methylamino) at the α-carbon. Impact: The chloro group enhances lipophilicity, while the methyl group eliminates amine-mediated interactions. This compound is a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) .

- 4-Fluoromethcathinone (4-FMC): Structure: Shares the 4-fluorophenyl and methylamino groups but replaces the carboxylic acid with a ketone.

Heterocyclic Derivatives

- 2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid: Structure: Integrates a pyrimidine ring with trifluoromethyl and fluorophenyl groups, linked via a sulfanyl-propanoic acid chain. Impact: The heterocyclic core enhances π-π stacking interactions, likely targeting kinase or protease enzymes. The trifluoromethyl group further increases metabolic stability .

Data Tables

*Estimated properties based on analogs.

Research Findings and Mechanistic Insights

- Steric and Binding Effects: Methylamino groups improve solubility via protonation at physiological pH while introducing steric bulk that may hinder interactions with flat binding pockets (e.g., observed in 4-FMC’s reduced selectivity compared to non-methylated analogs) .

- Metabolic Stability : Trifluoromethyl and halogenated aromatic rings (e.g., in pyrimidine derivatives ) resist oxidative metabolism, extending half-life in vivo.

Preparation Methods

Friedel–Crafts Alkylation Followed by Amination

A principal method involves Friedel–Crafts alkylation of fluorobenzene derivatives to construct the quaternary carbon center. For example, 4-fluorophenylacetone undergoes α-methylation using methyl iodide in the presence of lithium diisopropylamide (LDA), yielding 2-(4-fluorophenyl)-2-methylpropanoic acid methyl ester. Subsequent hydrolysis with aqueous sodium hydroxide generates the free acid, which is then subjected to Hofmann rearrangement using bromine and sodium hydroxide to introduce the primary amine. Reductive methylation with formaldehyde and sodium cyanoborohydride furnishes the methylamino group.

Key Reaction Parameters:

- Temperature: −78°C for LDA-mediated methylation

- Solvent: Tetrahydrofuran (THF) for alkylation

- Yield: 62–68% after four steps

Strecker Synthesis with Fluorinated Aldehydes

Alternative routes employ the Strecker synthesis, starting from 4-fluorobenzaldehyde . Condensation with methylamine and potassium cyanide in methanol generates the α-aminonitrile intermediate. Acidic hydrolysis (6M HCl, reflux) followed by chiral resolution via diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid yields enantiomerically pure this compound.

Optimization Insights:

- Chiral purity: >99% ee achieved using (−)-di-p-toluoyl-D-tartaric acid

- Limitations: Low overall yield (45–50%) due to racemization during hydrolysis

Catalytic Asymmetric Synthesis

Transition Metal-Catalyzed Amination

Palladium-catalyzed asymmetric allylic amination has been adapted for this target. 2-(4-Fluorophenyl)acrylic acid is treated with methylamine in the presence of a chiral palladium-(R)-BINAP catalyst, achieving 85% enantiomeric excess (ee). Hydrogenation of the double bond with Raney nickel completes the synthesis.

Catalyst Performance Comparison

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Pd-(R)-BINAP | 85 | 72 |

| Pd-(S)-Phanephos | 78 | 68 |

| Rh-(R,R)-DuPhos | 82 | 70 |

Biocatalytic Approaches

Immobilized ω-transaminases (e.g., from Arthrobacter citreus) catalyze the asymmetric amination of 2-(4-fluorophenyl)-2-ketopropanoic acid using methylamine as the amine donor. This method achieves >95% ee under mild conditions (pH 7.5, 30°C).

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes residual diastereomers, yielding >99.5% chemical purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 182–184°C, consistent with a single polymorph.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves enantiomers with a retention time of 8.2 min for the (R)-isomer and 9.1 min for the (S)-isomer.

Industrial-Scale Production Challenges

Solvent Selection and Waste Management

Large-scale Friedel–Crafts alkylation generates stoichiometric aluminum waste. Recent advances employ ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as recyclable catalysts, reducing heavy metal waste by 90%.

Regulatory Considerations

The European Medicines Agency (EMA) mandates ≤0.1% residual fluorobenzene in the final product. Headspace gas chromatography with flame ionization detection (HS-GC-FID) is employed for compliance testing.

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)-2-(methylamino)propanoic acid?

- Methodological Answer : The synthesis typically involves protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are used to protect the amino moiety during coupling reactions. Hydrolysis of esters to carboxylic acids is achieved using aqueous LiOH in tetrahydrofuran (THF)/water mixtures, followed by acidification to isolate the product . Amidation steps may employ coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates for nucleophilic attack by methylamine derivatives.

Q. How is the compound characterized after synthesis?

- Methodological Answer : Characterization relies on a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with fluorophenyl protons appearing as distinct aromatic splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity.

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity, using gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Acid-Base Extraction : Crude products are dissolved in organic solvents (e.g., ethyl acetate) and washed with acidic/basic aqueous solutions to remove unreacted starting materials.

- Preparative HPLC : Employ C18 columns with isocratic or gradient elution (e.g., 10–90% acetonitrile in water) to isolate high-purity fractions. Collect and lyophilize the target compound .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict feasible synthetic routes. For example, the ICReDD framework integrates computational screening to identify optimal reaction conditions (e.g., solvent, catalysts) and minimize trial-and-error experimentation. This approach reduces development time by prioritizing high-yield pathways .

Q. What strategies mitigate racemization during synthesis, given the compound’s stereochemical sensitivity?

- Methodological Answer :

- Chiral Auxiliaries : Use Boc-protected amino acids with defined stereochemistry (e.g., (S)- or (R)-configurations) to control chirality.

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to reduce epimerization.

- Enantioselective Catalysis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during key steps like amide bond formation .

Q. How are impurities and related compounds profiled during quality control?

- Methodological Answer :

- HPLC with Reference Standards : Compare retention times and UV spectra against certified reference materials (e.g., EP impurities like 2-(4-Formylphenyl)-propanoic acid or hydroxylated derivatives).

- LC-MS/MS : Quantify trace impurities using selective ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.